molecular formula C9H17N3 B13476705 3-(3,3-dimethylbutan-2-yl)-1H-pyrazol-5-amine

3-(3,3-dimethylbutan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B13476705
M. Wt: 167.25 g/mol
InChI Key: BFFIVTPPFIMBLH-UHFFFAOYSA-N
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Description

3-(3,3-Dimethylbutan-2-yl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-dimethylbutan-2-yl)-1H-pyrazol-5-amine typically involves the reaction of 3,3-dimethylbutan-2-one with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Dimethylbutan-2-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of N-substituted pyrazole derivatives.

Scientific Research Applications

3-(3,3-Dimethylbutan-2-yl)-1H-pyrazol-5-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-(3,3-dimethylbutan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethylbutan-2-yl ethyl carbonate
  • N-(3,3-Dimethylbutan-2-yl)-N-methylthiophene-3-carboxamide

Uniqueness

3-(3,3-Dimethylbutan-2-yl)-1H-pyrazol-5-amine is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

5-(3,3-dimethylbutan-2-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C9H17N3/c1-6(9(2,3)4)7-5-8(10)12-11-7/h5-6H,1-4H3,(H3,10,11,12)

InChI Key

BFFIVTPPFIMBLH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=NN1)N)C(C)(C)C

Origin of Product

United States

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